methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with the molecular formula C7H10N2O2, is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . The resulting intermediate is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield . The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole esters.
Scientific Research Applications
Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carboxylate: Similar structure but with different substitution patterns.
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylate: Contains a phenyl group at position 3.
1,5-Dimethyl-1H-pyrazole-3-carboxylate: Carboxylate group at position 3 instead of 4.
Uniqueness
Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Biological Activity
Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Overview of Pyrazole Derivatives
Pyrazoles and their derivatives are characterized by a five-membered heterocyclic structure that often imparts various pharmacological properties. They have been extensively studied for their antifungal , anti-inflammatory , antiviral , antioxidant , cytotoxic , and antibacterial activities . this compound is notable for its potential applications in both pharmacology and agrichemistry.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of appropriate hydrazines with malonic acid derivatives. The resulting product can be characterized using techniques such as NMR and mass spectrometry. The synthetic route often includes:
- Formation of Hydrazone : Reacting hydrazines with malonic acid derivatives.
- Cyclization : Utilizing acid-catalyzed cyclization to form the pyrazole ring.
- Esterification : Converting the carboxylic acid group into an ester form using methanol.
Antifungal Activity
This compound has demonstrated notable antifungal properties. In studies assessing its efficacy against various phytopathogenic fungi, it exhibited significant inhibition rates comparable to established fungicides .
Compound | Fungal Strain | Inhibition Concentration (μg/mL) |
---|---|---|
7ai | A. porri | 35.05 |
7bk | M. coronaria | >100 |
- | C. petroselini | >100 |
- | R. solani | 28.88 |
The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazole ring significantly affected antifungal potency .
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit anti-inflammatory effects, with some compounds acting as selective COX-2 inhibitors . this compound derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
Compound | COX-2 Inhibition (%) | Reference Drug |
---|---|---|
150d | 455 | Celecoxib (22%) |
These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory activity, making these compounds potential candidates for therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies against different cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating significant activity:
Cell Line | IC50 (μM) |
---|---|
MCF7 | 0.39 |
NCI-H460 | 0.46 |
SF-268 | 31.5 |
These results highlight the compound's potential as a lead for developing new anticancer agents .
Case Studies
Several case studies have documented the biological activities of this compound:
- Antifungal Efficacy : A study comparing various pyrazole derivatives revealed that this compound showed superior antifungal activity against Fusarium species compared to traditional fungicides .
- Inhibition of Cancer Cell Proliferation : Another investigation demonstrated that this compound inhibited cell proliferation in breast cancer cell lines with a mechanism involving apoptosis induction .
Properties
IUPAC Name |
methyl 1,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(7(10)11-3)4-8-9(5)2/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTFDQGCTIBBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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